
2-Ethyl-2-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-hydroxypentanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of pentanoic acid, featuring a hydroxyl group and an ethyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-hydroxypentanoic acid can be synthesized through various methods. One common approach involves the esterification of 2-hydroxyvaleric acid with ethanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis of its ester derivative, ethyl 2-hydroxyvalerate. This process can be carried out using aqueous acid or base solutions to break the ester bond and release the free acid .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-ethyl-2-oxopentanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-ethyl-2-hydroxypentanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for halogenation reactions.
Major Products Formed
Oxidation: 2-Ethyl-2-oxopentanoic acid.
Reduction: 2-Ethyl-2-hydroxypentanol.
Substitution: Halogenated derivatives such as 2-ethyl-2-chloropentanoic acid.
Scientific Research Applications
2-Ethyl-2-hydroxypentanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism of action of 2-ethyl-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyvaleric acid: Lacks the ethyl group present in 2-ethyl-2-hydroxypentanoic acid.
2-Hydroxy-3-methylpentanoic acid: Features a methyl group instead of an ethyl group.
2-Hydroxy-4-methylpentanoic acid: Has a methyl group on the fourth carbon atom.
Uniqueness
This compound is unique due to the presence of both a hydroxyl and an ethyl group on the second carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-ethyl-2-hydroxypentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-5-7(10,4-2)6(8)9/h10H,3-5H2,1-2H3,(H,8,9) |
InChI Key |
XNWOZRNYOBIXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


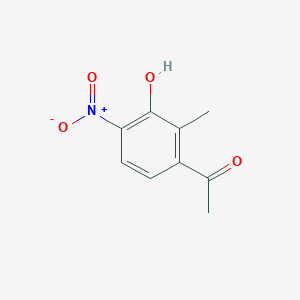
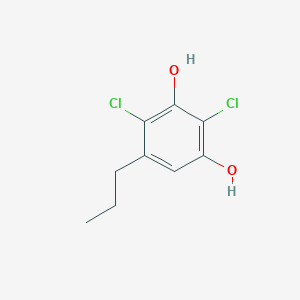
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
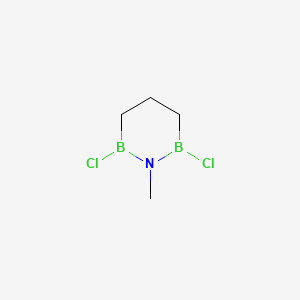
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
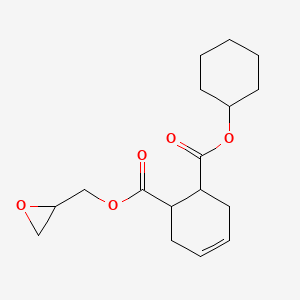

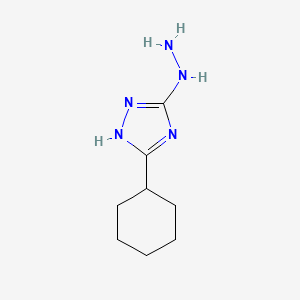
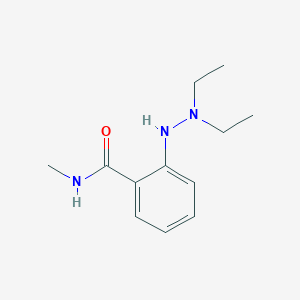
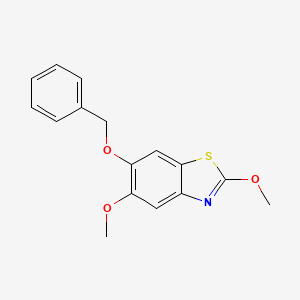

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)
